molecular formula C20H13N3O3S B11184634 N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide

N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide

Cat. No.: B11184634
M. Wt: 375.4 g/mol
InChI Key: BWEJWJOZCCEABV-UHFFFAOYSA-N
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Description

N-[5-(2H-1,3-BENZODIOXOL-5-YL)-1,3,4-THIADIAZOL-2-YL]NAPHTHALENE-1-CARBOXAMIDE is a complex organic compound that features a unique combination of benzodioxole, thiadiazole, and naphthalene moieties. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2H-1,3-BENZODIOXOL-5-YL)-1,3,4-THIADIAZOL-2-YL]NAPHTHALENE-1-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2H-1,3-BENZODIOXOL-5-YL)-1,3,4-THIADIAZOL-2-YL]NAPHTHALENE-1-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[5-(2H-1,3-BENZODIOXOL-5-YL)-1,3,4-THIADIAZOL-2-YL]NAPHTHALENE-1-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(2H-1,3-BENZODIOXOL-5-YL)-1,3,4-THIADIAZOL-2-YL]NAPHTHALENE-1-CARBOXAMIDE is unique due to its combination of benzodioxole, thiadiazole, and naphthalene moieties, which confer distinct chemical and biological properties. Its ability to target mitochondrial function in glucose-starved tumor cells sets it apart from other similar compounds .

Properties

Molecular Formula

C20H13N3O3S

Molecular Weight

375.4 g/mol

IUPAC Name

N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide

InChI

InChI=1S/C20H13N3O3S/c24-18(15-7-3-5-12-4-1-2-6-14(12)15)21-20-23-22-19(27-20)13-8-9-16-17(10-13)26-11-25-16/h1-10H,11H2,(H,21,23,24)

InChI Key

BWEJWJOZCCEABV-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN=C(S3)NC(=O)C4=CC=CC5=CC=CC=C54

Origin of Product

United States

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